N-Methyl-N-[2-[2-(oxan-4-yl)pyrrolidin-1-yl]-2-oxoethyl]prop-2-enamide
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Overview
Description
N-Methyl-N-[2-[2-(oxan-4-yl)pyrrolidin-1-yl]-2-oxoethyl]prop-2-enamide is a complex organic compound featuring a pyrrolidine ring, an oxane ring, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-[2-[2-(oxan-4-yl)pyrrolidin-1-yl]-2-oxoethyl]prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, such as 4-hydroxybutanal, the pyrrolidine ring can be formed through cyclization reactions.
Oxane Ring Introduction: The oxane ring can be introduced via a nucleophilic substitution reaction, where a suitable oxane precursor reacts with the pyrrolidine intermediate.
Amide Bond Formation: The final step involves the formation of the amide bond through a condensation reaction between the oxane-pyrrolidine intermediate and an appropriate acylating agent, such as acryloyl chloride, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-[2-[2-(oxan-4-yl)pyrrolidin-1-yl]-2-oxoethyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the oxane ring, where nucleophiles such as amines or thiols replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Methyl-N-[2-[2-(oxan-4-yl)pyrrolidin-1-yl]-2-oxoethyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-N-[2-(pyrrolidin-1-yl)-2-oxoethyl]prop-2-enamide: Lacks the oxane ring, potentially altering its biological activity.
N-Methyl-N-[2-(oxan-4-yl)-2-oxoethyl]prop-2-enamide: Lacks the pyrrolidine ring, which may affect its interaction with biological targets.
Uniqueness
N-Methyl-N-[2-[2-(oxan-4-yl)pyrrolidin-1-yl]-2-oxoethyl]prop-2-enamide is unique due to the presence of both the oxane and pyrrolidine rings, which may confer specific structural and electronic properties, influencing its reactivity and biological activity.
Properties
IUPAC Name |
N-methyl-N-[2-[2-(oxan-4-yl)pyrrolidin-1-yl]-2-oxoethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c1-3-14(18)16(2)11-15(19)17-8-4-5-13(17)12-6-9-20-10-7-12/h3,12-13H,1,4-11H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXLQPQTVRCBDMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCCC1C2CCOCC2)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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